molecular formula C12H12N2O4 B420706 3-Nitro-4-(propan-2-ylamino)chromen-2-one

3-Nitro-4-(propan-2-ylamino)chromen-2-one

Cat. No.: B420706
M. Wt: 248.23g/mol
InChI Key: GDCGRBNWABDDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Nitro-4-(propan-2-ylamino)chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Nitro-4-(propan-2-ylamino)chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other biologically active compounds. In biology and medicine, it has been studied for its potential antimicrobial, antioxidant, and anticancer properties . Additionally, it finds applications in the industry as a component in the production of optical brighteners, photosensitizers, and fluorescent dyes .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(propan-2-ylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its antioxidant properties are due to its capacity to scavenge free radicals and prevent oxidative damage to cells .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23g/mol

IUPAC Name

3-nitro-4-(propan-2-ylamino)chromen-2-one

InChI

InChI=1S/C12H12N2O4/c1-7(2)13-10-8-5-3-4-6-9(8)18-12(15)11(10)14(16)17/h3-7,13H,1-2H3

InChI Key

GDCGRBNWABDDJJ-UHFFFAOYSA-N

SMILES

CC(C)NC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CC(C)NC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

solubility

26.4 [ug/mL]

Origin of Product

United States

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